1-(2-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-(2-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorophenyl group at position 1, an isopropyl group at position 6, and a methyl group at position 3. Its molecular formula is C₁₇H₁₆FN₃O₂, with a molecular weight of 313.33 g/mol and a CAS number of 1018127-56-3 .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-9(2)13-8-11(17(22)23)15-10(3)20-21(16(15)19-13)14-7-5-4-6-12(14)18/h4-9H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSUCJBFZBTLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018127-56-4 | |
| Record name | 1-(2-fluorophenyl)-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(2-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, with CAS number 1018127-56-4, is a pyrazolo-pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 313.33 g/mol. The structure features a pyrazole ring fused to a pyridine moiety, which is known to enhance biological activity through various mechanisms.
Anti-Cancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that similar compounds can induce apoptosis and inhibit cell proliferation in cancer models:
- Cytotoxicity Studies : In vitro tests showed that derivatives with structural similarities to this compound displayed IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines (e.g., MCF-7, NCI-H460) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | A549 | 0.39 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Mechanism of Action : The compound may act as a selective COX inhibitor, reducing the production of pro-inflammatory mediators . This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.
PPARα Activation
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as selective PPARα activators. The activation of PPARα is associated with lipid metabolism and inflammation regulation:
- Binding Studies : Crystallographic analysis revealed that these compounds form specific interactions within the PPARα ligand-binding domain, suggesting potential for treating dyslipidemia .
Case Studies and Research Findings
- In vitro Evaluation : Xia et al. reported that structurally related pyrazole compounds exhibited significant antitumor activity with IC50 values indicating effective inhibition of cancer cell growth .
- PPARα Selectivity : A study highlighted the unique binding characteristics of pyrazolo[3,4-b]pyridine derivatives to PPARα compared to traditional agonists like fibrates . This finding suggests a novel approach in drug design for metabolic disorders.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Halogen Substituents: The target compound’s 2-fluorophenyl group (vs. 2-chlorophenyl in ) reduces molecular weight (313.33 vs.
Hydrophobic Groups : The isopropyl group (target) vs. cyclopropyl () or phenyl () substituents at position 6 influences lipophilicity. Isopropyl (logP ~3.5) may enhance membrane permeability compared to phenyl (logP ~4.2) .
Heterocyclic Variations: Replacement of isopropyl with thienyl () introduces sulfur, increasing molecular weight (339.35 vs.
Pharmacological Activity
- Kinase Inhibition: The pyrazolo-pyridine core is a known kinase inhibitor scaffold. The target compound’s isopropyl group may improve selectivity for hydrophobic binding pockets compared to cyclopropyl () or thienyl () analogs .
- Antimicrobial Potential: Fluorinated derivatives (e.g., target and ) exhibit enhanced bioavailability and resistance to oxidative metabolism, critical for antimicrobial agents .
Key Differentiators
Fluorine vs.
Isopropyl vs. Cyclopropyl : Isopropyl’s branched structure (target) enhances solubility in lipid-rich environments compared to cyclopropyl’s strained ring () .
Thienyl vs. Phenyl : Thienyl-containing analogs () introduce π-π stacking capabilities but may increase metabolic instability due to sulfur oxidation .
Q & A
What are the optimal synthetic routes for 1-(2-fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclization of 5-aminopyrazole derivatives with appropriate carbonyl precursors. Key steps include:
- Cyclization catalysts : Copper salts (e.g., CuI) or iodine enhance pyridine ring formation, as seen in analogous pyrazolo[3,4-b]pyridine syntheses .
- Solvent selection : Ethanol or acetic acid improves reaction efficiency by stabilizing intermediates, while polar aprotic solvents (e.g., DMF) may reduce side reactions .
- Temperature control : Reactions performed at 80–100°C optimize cyclization kinetics without degrading thermally sensitive substituents like the fluorophenyl group .
Methodological Note : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) to achieve >90% purity .
Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?
Basic Research Question
A multi-technique approach is critical:
- NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., distinguishing isopropyl methyl groups at δ 1.2–1.4 ppm) and confirms the fluorophenyl moiety via aromatic splitting patterns .
- LCMS/HPLC : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., ester-to-acid conversion if intermediates are used) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between the fluorophenyl and pyridine rings, which impacts biological activity .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect the compound’s kinase inhibition profile?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity enhances binding to hydrophobic kinase pockets (e.g., ATP-binding sites), while bulkier substituents (e.g., isopropyl) improve selectivity over off-target kinases .
- Carboxylic acid group : Essential for hydrogen bonding with catalytic lysine residues in kinases; esterification reduces activity by ~50% .
Methodological Note : Use competitive binding assays (e.g., fluorescence polarization) and co-crystallization with target kinases to validate SAR hypotheses .
How can researchers resolve contradictory data in biological assays (e.g., variable IC50 values across studies)?
Advanced Research Question
Contradictions often arise from:
- Assay conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) alter IC50 values. Standardize using [γ-32P]-ATP assays .
- Compound solubility : Low solubility in aqueous buffers (common with lipophilic substituents) leads to underestimated potency. Pre-dissolve in DMSO (<1% final concentration) .
- Metabolite interference : Hydrolysis of ester prodrugs generates active acids, skewing results. Use LCMS to verify compound stability .
What computational strategies predict the compound’s pharmacokinetic properties (e.g., bioavailability)?
Intermediate Research Question
Leverage in silico tools:
- Molecular docking : Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- LogP calculations : Estimate lipophilicity (ClogP ≈ 3.5 for this compound) to optimize blood-brain barrier permeability .
- ADMET predictors : Use SwissADME or ADMETlab to forecast oral bioavailability (>60% predicted for carboxylic acid derivatives) .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Key issues include:
- Racemization : Acidic conditions during cyclization may racemize chiral centers. Use low-temperature (0–5°C) reactions and chiral catalysts (e.g., L-proline) .
- Purification : Chiral HPLC or diastereomeric salt formation (e.g., with (−)-menthol) ensures >99% enantiomeric excess .
- Byproduct formation : Isolate intermediates (e.g., ethyl esters) before final hydrolysis to minimize impurities .
How does the fluorophenyl substituent influence photostability compared to non-fluorinated analogs?
Intermediate Research Question
Fluorine enhances stability:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
